Cas no 5435-98-3 (4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl)
5435-98-3 structure
Product Name:4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl
CAS-nummer:5435-98-3
MF:C38H28
MW:484.628930091858
CID:940846
PubChem ID:409483
Update Time:2025-04-19
4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl
- 1-[2,2-diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene
- 4,4''-(2,2-diphenylethene-1,1-diyl)di-1,1'-biphenyl
- 4,4'-(2,2-Diphenylethene-1,1-diyl)di(1,1'-biphenyl)
- DTXSID10328343
- 5435-98-3
- NSC21391
- NSC-21391
-
- Inchi: 1S/C38H28/c1-5-13-29(14-6-1)31-21-25-35(26-22-31)38(36-27-23-32(24-28-36)30-15-7-2-8-16-30)37(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
- InChI-sleutel: DYMPFHZVTXTPOQ-UHFFFAOYSA-N
- LACHT: C(/C1C=CC(C2C=CC=CC=2)=CC=1)(\C1C=CC(C2C=CC=CC=2)=CC=1)=C(\C1C=CC=CC=1)/C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 484.219
- Monoisotopische massa: 484.219
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 6
- Complexiteit: 645
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 11.2
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.111
- Kookpunt: 607.8°C at 760 mmHg
- Vlampunt: 325.6°C
- Brekindex: 1.649
- LogboekP: 10.02800
4,4'-(2,2-diphenylethene-1,1-diyl)dibiphenyl Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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